N-(2,3-Difluorophenyl)-1H-pyrazol-4-amine
Description
Significance of Pyrazole (B372694) Scaffold in Organic Synthesis and Chemical Research
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in organic synthesis and medicinal chemistry. globalresearchonline.netresearchgate.net Its aromatic nature and the presence of both acidic (pyrrole-like) and basic (pyridine-like) nitrogen atoms confer it with versatile reactivity. globalresearchonline.net This scaffold is prevalent in numerous pharmaceuticals, agrochemicals, and materials. mdpi.com
The pyrazole nucleus is a key component in a variety of well-established drugs, highlighting its therapeutic importance. mdpi.comnih.gov Notable examples include the anti-inflammatory drug celecoxib (B62257) and the anticancer agents crizotinib (B193316) and ruxolitinib. globalresearchonline.netwikipedia.org The wide range of biological activities associated with pyrazole derivatives, such as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, continues to drive research into novel synthetic methodologies and applications. globalresearchonline.netmdpi.comresearchgate.net
Historical Context and Evolution of 1H-Pyrazole-4-amine Derivatives in Academic Inquiry
The term "pyrazole" was first coined in 1883 by Ludwig Knorr. researchgate.netwikipedia.org One of the classical methods for pyrazole synthesis was developed by Hans von Pechmann in 1898. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. researchgate.netnih.govwikipedia.org
Derivatives of 1H-pyrazol-4-amine, in particular, have been a subject of study for their potential biological activities. Since the 1970s, these compounds have been investigated for their anticonvulsant properties. mdpi.com Research has demonstrated that the relative positioning of the exocyclic amino group and the endocyclic nitrogen atoms can be crucial for their pharmacological effects. mdpi.com The evolution of synthetic methods, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, has significantly broadened the scope for creating diverse libraries of 1H-pyrazole-4-amine derivatives for further investigation. mdpi.comresearchgate.net
Specific Focus and Rationale for Investigating N-(2,3-Difluorophenyl)-1H-pyrazol-4-amine
The investigation into this compound is driven by the unique contributions of its constituent parts. The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. sci-hub.se The 2,3-difluorophenyl group, in particular, introduces a specific electronic and conformational profile that can influence intermolecular interactions.
The rationale for studying this specific compound is based on the hypothesis that the combination of the biologically active pyrazole-4-amine core with the modulating effects of the difluorophenyl substituent could lead to novel compounds with desirable characteristics for various applications, including as intermediates in the synthesis of more complex molecules or as potential bioactive agents themselves. pharmajournal.net Research into fluorinated pyrazoles has grown exponentially, with a significant number of publications in recent years, particularly in the development of novel fungicides and pharmaceuticals. sci-hub.se
Overview of Research Methodologies Applicable to this compound
The study of this compound involves a range of standard and advanced chemical research methodologies.
Synthesis: The synthesis of N-aryl pyrazoles can be approached through several routes. A common method involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov For N-aryl substitution, methods like the Buchwald-Hartwig amination or other palladium-catalyzed cross-coupling reactions are often employed. researchgate.net Another approach could involve a multi-step process starting with the diazotization of an aniline, followed by reduction to a hydrazine, and subsequent reaction to form the pyrazole ring. researchgate.net Flow chemistry is also being explored as a safe and efficient method for synthesizing pyrazole derivatives, especially when dealing with potentially energetic intermediates. mdpi.comresearchgate.net
Purification and Characterization: Following synthesis, the compound must be purified, typically using techniques like column chromatography or recrystallization. Characterization and structural elucidation are then carried out using a suite of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure and connectivity of atoms.
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.
X-ray Crystallography: For crystalline solids, this method can provide the precise three-dimensional arrangement of atoms.
Computational Studies: In addition to experimental work, computational methods such as molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies can be employed to predict the properties and potential biological activities of this compound. researchgate.net These computational approaches can aid in rational drug design and optimization. researchgate.net
Compound Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₉H₇F₂N₃ | 195.17 | Not available |
| 1H-Pyrazol-4-amine | C₃H₅N₃ | 83.09 | 84 |
| 1-(Difluoromethyl)-1H-pyrazol-4-amine | C₄H₅F₂N₃ | 133.10 | Not available |
Note: Experimental data for this compound is not widely available in public literature. The data for related compounds is provided for comparison.
Structure
3D Structure
Properties
Molecular Formula |
C9H7F2N3 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
N-(2,3-difluorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H7F2N3/c10-7-2-1-3-8(9(7)11)14-6-4-12-13-5-6/h1-5,14H,(H,12,13) |
InChI Key |
KBKGJEQHJZCFNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NC2=CNN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N 2,3 Difluorophenyl 1h Pyrazol 4 Amine and Its Analogues
Precursor Synthesis and Functionalization Pathways
The construction of N-(2,3-Difluorophenyl)-1H-pyrazol-4-amine often relies on the initial, separate synthesis of its two core components: the 2,3-difluorophenyl moiety and the 4-aminopyrazole ring.
Synthesis of 2,3-Difluoroaniline (B47769) Derivatives as Key Intermediates
2,3-Difluoroaniline is a critical starting material for introducing the difluorophenyl group. Several synthetic routes to this intermediate have been established. One common method involves the reduction of a corresponding nitroaromatic compound. For instance, 2,3-difluoronitrobenzene (B1293642) can be reduced to 2,3-difluoroaniline using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C).
Another approach is the amination of a difluorohalobenzene. For example, 1-chloro-2,3-difluorobenzene (B1304198) can undergo amination to yield 2,3-difluoroaniline. This transformation can be achieved under pressure and high temperatures using ammonia (B1221849) in the presence of a copper catalyst.
A multi-step synthesis starting from 2,3-dichloronitrobenzene (B165493) has also been reported. This process involves a sequence of reactions: fluorination to give 3-chloro-2-fluoronitrobenzene, followed by reduction to 3-chloro-2-fluoroaniline. A subsequent Schiemann reaction can then be used to introduce the second fluorine atom, leading to 2,3-difluorochlorobenzene, which is then subjected to an amination reaction.
Preparation of Pyrazole (B372694) Ring Precursors (e.g., 4-Formylpyrazoles, Hydrazones)
The pyrazole core, functionalized at the 4-position, is the other essential building block. A common strategy to obtain 4-aminopyrazoles is through the nitration of a pyrazole ring, followed by the reduction of the resulting 4-nitropyrazole. mdpi.comarkat-usa.org This approach is effective for a variety of substituted pyrazoles. researchgate.netresearchgate.net
Alternatively, 4-formylpyrazoles serve as versatile precursors. These can be synthesized via the Vilsmeier-Haack reaction, which involves the formylation of a pyrazole using a mixture of phosphoryl chloride (POCl3) and dimethylformamide (DMF). chemmethod.com The resulting 4-formyl group can then be converted to an amino group through various methods, such as reductive amination. The Vilsmeier-Haack reaction can be applied to hydrazones, leading to the cyclization and formylation in a single step to produce 4-formylpyrazole derivatives. chemmethod.com
Hydrazones themselves are key intermediates in many pyrazole syntheses. They are typically formed by the condensation of a ketone or aldehyde with a hydrazine (B178648). These hydrazones can then be cyclized with suitable reagents to form the pyrazole ring. chemmethod.com
Direct Synthesis Routes to this compound
Direct methods aim to construct the target molecule in fewer steps, often by forming the pyrazole ring and the C-N bond to the difluorophenyl group in a concerted or sequential manner.
Cyclocondensation Reactions
Cyclocondensation is a fundamental and widely used method for pyrazole synthesis. The classical Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. chim.it To synthesize a 4-aminopyrazole derivative through this route, a 1,3-dicarbonyl compound with a precursor to the amino group at the 2-position, such as an oxime, can be used. chim.it The reaction of this precursor with a hydrazine would lead to the formation of the 4-aminopyrazole ring.
The Thorpe-Ziegler cyclization offers another pathway to 4-aminopyrazoles. chim.itwikipedia.org This intramolecular condensation of a dinitrile can be adapted to produce highly functionalized 4-aminopyrazoles. mdpi.comresearchgate.net For example, the reaction of an arylhydrazononitrile with a functionally substituted alkyl halide can lead to the formation of the 4-aminopyrazole core. arkat-usa.org
| Cyclization Strategy | Key Intermediates | Typical Reagents | Reference |
| Knorr Synthesis | 1,3-Dicarbonyl compound (or precursor with C2-amino functionality) and Hydrazine | Acid or base catalyst | chim.it |
| Thorpe-Ziegler Cyclization | Dinitrile precursor | Strong base | chim.itwikipedia.orgresearchgate.net |
| Hydrazone Cyclization | Hydrazone and a suitable cyclizing agent | Varies depending on cyclizing agent | chemmethod.com |
Multi-component Reactions (MCRs) for Pyrazole Core Formation
Multi-component reactions (MCRs) provide an efficient and atom-economical approach to complex molecules like pyrazoles in a one-pot synthesis. beilstein-journals.orgtandfonline.comtandfonline.com Several MCRs have been developed for the synthesis of substituted aminopyrazoles. For instance, a three-component reaction of an aldehyde, malononitrile, and a hydrazine can yield 5-aminopyrazole-4-carbonitriles. rsc.org By selecting the appropriate hydrazine, such as 2,3-difluorophenylhydrazine, this method could potentially be adapted for the direct synthesis of this compound analogues.
Another four-component reaction involves an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, leading to the formation of dihydropyrano[2,3-c]pyrazoles. nih.gov While this yields a fused ring system, it demonstrates the versatility of MCRs in constructing complex pyrazole-containing scaffolds.
| Reaction Components | Catalyst/Conditions | Product Type | Reference |
| Aldehyde, Malononitrile, Hydrazine | Brønsted base (e.g., hydrazine itself) | 5-Aminopyrazole-4-carbonitriles | beilstein-journals.orgrsc.org |
| Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Lewis acid or base catalyst | Dihydropyrano[2,3-c]pyrazoles | nih.gov |
| Isothiocyanate, 1,3-Dicarbonyl compound, Hydrazine Hydrate | Iodine, Ethanol | Multi-substituted aminopyrazoles | tandfonline.com |
C-N Coupling Methodologies
Cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds and are highly relevant for the synthesis of this compound. These methods typically involve the coupling of a pyrazole derivative with a difluorophenyl-containing reactant.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. wikipedia.org This reaction could be applied in two ways to synthesize the target molecule. One approach involves the coupling of a 4-halopyrazole with 2,3-difluoroaniline. The other involves the coupling of a 4-aminopyrazole with a 2,3-difluorophenyl halide. The choice of ligands for the palladium catalyst is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.gov
The Ullmann condensation is a copper-catalyzed C-N coupling reaction, which is an alternative to the Buchwald-Hartwig amination. nih.gov This reaction typically requires higher temperatures than its palladium-catalyzed counterpart. Similar to the Buchwald-Hartwig reaction, the Ullmann condensation can be used to couple a 4-halopyrazole with 2,3-difluoroaniline or a 4-aminopyrazole with a 2,3-difluorophenyl halide. The use of ligands such as L-proline can promote these reactions at lower temperatures. researchgate.net
| Coupling Reaction | Catalyst System | Reactants | Key Features | Reference |
| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligands (e.g., X-Phos) | 4-Halopyrazole and 2,3-Difluoroaniline OR 4-Aminopyrazole and 2,3-Difluorophenyl halide | Generally milder conditions, broad substrate scope. | wikipedia.orgnih.gov |
| Ullmann Condensation | Copper catalyst (e.g., CuI) with or without ligands (e.g., L-proline) | 4-Halopyrazole and 2,3-Difluoroaniline OR 4-Aminopyrazole and 2,3-Difluorophenyl halide | Often requires higher temperatures, can be more economical. | nih.govresearchgate.net |
Derivatization Strategies for this compound
The pyrazole ring of this compound contains a secondary amine (NH) group that is a prime site for derivatization through N-alkylation and N-acylation reactions.
N-Alkylation: This process involves introducing an alkyl group onto the nitrogen atom of the pyrazole ring. Typically, this is achieved by deprotonating the pyrazole nitrogen with a base, followed by the addition of an alkyl halide electrophile. semanticscholar.org Alternative methods have been developed using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides access to various N-alkyl pyrazoles, including those with benzylic and phenethyl groups. semanticscholar.org A new method for N-alkylation of pyrazoles has been developed using trichloroacetimidate electrophiles and a Brønsted acid catalyst. semanticscholar.org These reactions can produce N-alkyl pyrazoles that are present in many medicinally relevant structures. semanticscholar.org For industrial applications, methods using crystalline aluminosilicate (B74896) or aluminophosphate catalysts to react pyrazoles with alcohols offer a high-yield route under mild conditions. google.com
Table 1: Examples of N-Alkylation Conditions for Pyrazole Derivatives
| Nucleophile | Electrophile | Catalyst/Base | Solvent | Product | Yield | Reference |
| 4-Chloropyrazole | 1-Phenylethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | Dichloromethane | 4-Chloro-1-(1-phenylethyl)-1H-pyrazole | 77% | semanticscholar.org, mdpi.com |
| 4-Chloropyrazole | 1-(p-Methoxyphenyl)ethyl trichloroacetimidate | CSA | Dichloromethane | 4-Chloro-1-[1-(p-methoxyphenyl)ethyl]-1H-pyrazole | 75% | semanticscholar.org, mdpi.com |
| Pyrazole | 2-Bromotoluene | CuI / Diamine ligand | None | 1-(2'-Methylphenyl)pyrazole | 90% | acs.org |
| 3-Methylpyrazole | 4-Bromophenol | CuI / Diamine ligand | Toluene | 4-(3-Methyl-1H-pyrazol-1-yl)phenol | 79% | acs.org |
N-Acylation: The introduction of an acyl group can be accomplished by reacting the pyrazole with an acyl chloride or anhydride. These reactions typically proceed under basic conditions to neutralize the acid byproduct. For example, the reaction of a pyrazole with an acyl chloride, such as [2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]acetyl chloride, can produce the corresponding 1-acylpyrazole. researchgate.net
Further functionalization of the pyrazole ring at its carbon atoms (C-3 and C-5) can introduce significant structural diversity.
Halogenation: The C-3 and C-5 positions of the pyrazole ring can be susceptible to electrophilic substitution, such as halogenation. For instance, the process of halogenating and reducing 4-nitropyrazole can yield 3-chloro-1H-pyrazol-4-amine hydrochloride. google.com The halogenation occurs at the 3-carbon position in the presence of high concentrations of HCl. google.com
Cross-Coupling Reactions: Once halogenated, these positions become handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions allow for the introduction of a wide variety of aryl, alkyl, or alkynyl groups. For example, a palladium-catalyzed cross-coupling reaction can be used to functionalize a pyrazole at the C-5 position. researchgate.net This strategy is crucial for building more complex molecular architectures.
Table 2: Examples of C-5 Substitution on Pyrazole Derivatives
| Pyrazole Substrate | Coupling Partner | Catalyst | Product | Yield | Reference |
| 4-Fluoro-1H-pyrazole | p-CF3C6H4I | Palladium Catalyst | 4-Fluoro-5-[4-(trifluoromethyl)phenyl]pyrazole | 92% | researchgate.net |
The 2,3-difluorophenyl ring is generally electron-deficient due to the inductive effect of the two fluorine atoms, making it less reactive towards electrophilic aromatic substitution. However, modifications are still possible.
Electrophilic Aromatic Substitution: Further substitution on the difluorophenyl ring is challenging but can be directed by the existing substituents. The amine-linked pyrazole group is an ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms can activate the ring towards nucleophilic aromatic substitution, particularly for substituents positioned ortho or para to the fluorines. This could allow for the introduction of nucleophiles like alkoxides or amines under specific conditions.
Metal-Catalyzed Cross-Coupling: If the starting material was a bromo- or iodo-substituted difluorophenyl amine, these positions could be readily functionalized using palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Green Chemistry Approaches in the Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives has traditionally involved methods that may use hazardous solvents and harsh reaction conditions. researchgate.netbenthamdirect.com In response, significant efforts have been made to develop more environmentally benign and sustainable synthetic protocols. researchgate.netnih.gov
Multicomponent Reactions (MCRs): MCRs are one-pot reactions where multiple starting materials react to form a single product, incorporating most or all of the atoms from the reactants. nih.gov This approach offers high atom economy and step economy, reducing waste and simplifying the synthetic process. nih.gov For instance, pyrano[2,3-c]pyrazole derivatives can be synthesized via a four-component condensation of an acetoacetic ester, hydrazine, an aldehyde, and malononitrile. nih.gov
Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as effective green chemistry tools. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov For example, the synthesis of pyrano[2,3-c]pyrazole derivatives that takes 1.4 hours with conventional heating can be completed in 25 minutes with microwave irradiation, with an increased yield. nih.gov Similarly, ultrasound irradiation can promote reactions efficiently, often in aqueous media. nih.gov
Green Solvents and Solvent-Free Conditions: The use of hazardous organic solvents is a major environmental concern in chemical synthesis. tandfonline.com Researchers have focused on using eco-friendly solvents like water or ethanol-water mixtures. researchgate.netnih.gov Catalyst-free multicomponent reactions for pyrazole synthesis have been successfully conducted in water. nih.gov In some cases, reactions can be performed under solvent-free conditions, for example, by grinding the reactants together at room temperature, which completely eliminates solvent waste. researchgate.nettandfonline.com
Table 3: Comparison of Conventional vs. Green Synthesis Methods for Pyrazole Derivatives
| Feature | Conventional Method | Green Chemistry Approach | Reference |
| Solvents | Often uses hazardous organic solvents (e.g., toluene, CH2Cl2) | Utilizes water, ethanol, or solvent-free conditions | nih.gov, tandfonline.com |
| Energy | Relies on conventional heating, often for extended periods | Employs microwave or ultrasound irradiation for rapid heating | nih.gov |
| Efficiency | Multi-step synthesis with purification at each stage | One-pot multicomponent reactions with high atom economy | nih.gov, researchgate.net |
| Catalysts | May use hazardous or heavy-metal catalysts | Employs recyclable or bio-catalysts | nih.gov, researchgate.net |
| Reaction Time | Can be hours to days | Often reduced to minutes | nih.gov |
Spectroscopic and Crystallographic Characterization of N 2,3 Difluorophenyl 1h Pyrazol 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific NMR data for N-(2,3-Difluorophenyl)-1H-pyrazol-4-amine was found.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR data for this compound is not available in the searched sources.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR data for this compound is not available in the searched sources.
Advanced NMR Techniques (e.g., 2D NMR, ¹⁹F NMR) for Structural Elucidation
Data from advanced NMR techniques for this compound is not available in the searched sources.
Infrared (IR) Spectroscopy for Functional Group Identification
An IR spectrum for this compound is not available in the searched sources.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry data for this compound is not available in the searched sources.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis data for this compound is not available in the searched sources.
X-ray Single Crystal Diffraction for Solid-State Molecular Architecture
Following a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no specific X-ray single crystal diffraction data for the compound This compound or its immediate derivatives could be located.
The executed search queries included:
"X-ray single crystal diffraction of this compound"
"crystallographic data of this compound derivatives"
Searches within the Cambridge Structural Database and Crystallography Open Database for "this compound" and related structural motifs.
"crystal structure of 4-amino-N-(difluorophenyl)pyrazole"
"synthesis and crystal structure of N-aryl-1H-pyrazol-4-amines"
While the search yielded a significant amount of information on the synthesis and crystallographic analysis of various other pyrazole (B372694) derivatives, none of the retrieved sources provided the specific crystal structure, unit cell dimensions, space group, or detailed molecular geometry for the requested compound.
Therefore, a detailed discussion and data table for the solid-state molecular architecture of this compound, as requested under section 3.5, cannot be provided at this time due to the absence of published crystallographic data.
Mechanistic Reaction Pathways and Chemical Transformations of N 2,3 Difluorophenyl 1h Pyrazol 4 Amine
Reactivity of the 4-Amino Group in Pyrazole (B372694) Ring
The 4-amino group of N-(2,3-Difluorophenyl)-1H-pyrazol-4-amine is a key functional handle that dictates its participation in a variety of chemical transformations. This exocyclic amino group is nucleophilic, making it susceptible to reactions with a wide range of electrophiles.
Condensation Reactions
The primary amino group readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. These reactions are typically acid-catalyzed and proceed through a hemiaminal intermediate. The formation of these imine derivatives is a crucial step in the synthesis of more complex molecular architectures.
Furthermore, condensation with 1,3-dicarbonyl compounds or their synthetic equivalents is a common strategy for constructing fused heterocyclic rings. For instance, the reaction with β-ketoesters can lead to the formation of pyrazolopyridines. The initial step involves the formation of an enamine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused system.
A variety of reagents can be employed in these condensation reactions, leading to a diverse array of products. The following table illustrates potential condensation reactions based on the known reactivity of 4-aminopyrazoles.
| Reagent | Product Type |
| Benzaldehyde | Schiff Base |
| Acetone | Ketonimine |
| Ethyl acetoacetate | Pyrazolo[3,4-b]pyridine |
| Diethyl malonate | Pyrazolo[3,4-d]pyrimidine-4,6-dione |
| Acetylacetone | 4,6-Dimethylpyrazolo[3,4-b]pyridine |
Nucleophilic Attack and Electrophilic Substitution
The lone pair of electrons on the nitrogen atom of the 4-amino group imparts nucleophilic character to the molecule, enabling it to attack electron-deficient centers. This nucleophilicity allows for reactions such as acylation with acid chlorides or anhydrides to form the corresponding amides. These amide derivatives are often stable, crystalline solids.
While the amino group itself is nucleophilic, the pyrazole ring, being an electron-rich aromatic system, can undergo electrophilic substitution. However, the amino group is a strong activating group and directs incoming electrophiles primarily to the ortho and para positions. In the case of the pyrazole ring, the C5 position is the most susceptible to electrophilic attack. The reaction conditions for such substitutions need to be carefully controlled to avoid polysubstitution or side reactions.
Role of Fluorine Substituents on Reaction Selectivity and Reactivity
The presence of two fluorine atoms on the N-phenyl ring at the 2 and 3 positions significantly influences the electronic properties and reactivity of this compound. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the phenyl ring and, to a lesser extent, the pyrazole moiety.
This electron-withdrawing nature has several consequences:
Reduced Nucleophilicity of the Amino Group: The inductive effect of the fluorine atoms can decrease the basicity and nucleophilicity of the 4-amino group, potentially requiring harsher conditions for some reactions compared to its non-fluorinated analog.
Activation of the Phenyl Ring towards Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine atoms make the difluorophenyl ring susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile can displace one of the fluorine atoms, particularly if there is an activating group in the ortho or para position.
Influence on Reaction Selectivity: The steric bulk and electronic effects of the fluorine atoms can direct the regioselectivity of certain reactions, influencing how other reactants approach the molecule.
Ring Fusion and Annulation Reactions involving this compound as a Synthon
This compound is a valuable building block (synthon) for the synthesis of fused heterocyclic systems due to the presence of the reactive 4-amino group adjacent to a ring nitrogen.
Formation of Pyrazolopyrimidine Systems
One of the most important applications of 4-aminopyrazoles is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are structural analogs of purines and often exhibit significant biological activity. The synthesis of these fused systems typically involves the reaction of the 4-aminopyrazole with a three-carbon synthon.
A common method is the condensation with a β-dicarbonyl compound or its equivalent, followed by cyclization. For example, reaction with diethyl malonate can lead to the formation of a pyrazolo[3,4-d]pyrimidine-4,6-dione. The following table summarizes some common reagents used for the synthesis of pyrazolopyrimidines from 4-aminopyrazoles.
| Reagent | Fused System |
| Diethyl ethoxymethylenemalonate | Ethyl 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylate |
| Formamide | Pyrazolo[3,4-d]pyrimidin-4-amine |
| Urea | Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione |
Synthesis of Other Fused Heterocyclic Architectures
Beyond pyrazolopyrimidines, this compound can be utilized to synthesize a variety of other fused heterocyclic systems. The specific architecture of the resulting fused ring depends on the nature of the cyclizing agent.
For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazolopyridines through a Michael addition followed by intramolecular cyclization and aromatization. Similarly, reaction with other bifunctional electrophiles can be used to construct a range of five- and six-membered heterocyclic rings fused to the pyrazole core. The versatility of 4-aminopyrazoles as synthons makes them attractive starting materials in medicinal and materials chemistry.
Computational and Theoretical Chemistry Investigations of N 2,3 Difluorophenyl 1h Pyrazol 4 Amine
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
No published DFT studies on the optimization of conformational isomers, tautomeric forms, Frontier Molecular Orbitals (HOMO-LUMO), or Natural Bond Orbitals for N-(2,3-Difluorophenyl)-1H-pyrazol-4-amine were found.
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
There are no available research findings detailing the quantum chemical calculation of NMR chemical shifts or other spectroscopic parameters for this compound.
Molecular Dynamics Simulations for Conformational Space Exploration
No molecular dynamics simulation studies have been reported for the exploration of the conformational space of this compound.
Structure-Property Relationship (SPR) Modeling (excluding clinical efficacy prediction)
No Structure-Property Relationship (SPR) models, excluding clinical efficacy, have been developed or published for this compound.
Intermolecular Interaction Analysis of this compound
A comprehensive analysis of the intermolecular interactions within the crystal structure of this compound is crucial for understanding its solid-state properties, such as packing efficiency, stability, and polymorphism. While specific experimental crystallographic data and detailed computational studies for this exact compound are not extensively available in published literature, a theoretical investigation can be projected based on its distinct structural features. Such an analysis would typically employ methods like Hirshfeld surface analysis and a detailed examination of hydrogen bonding networks to quantify and visualize the forces governing the molecular assembly.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystalline environment. It maps the electron distribution of a molecule within a crystal, providing a surface that delineates the space occupied by that molecule. The surface is colored according to various properties, such as dnorm (normalized contact distance), shape index, and curvedness, to highlight different types of intermolecular contacts.
For this compound, the analysis would partition the crystal packing into contributions from various types of atom-atom contacts. The molecule's structure, featuring a pyrazole (B372694) ring, an amine group, and a difluorophenyl ring, suggests that several key interactions would be prominent.
Key Expected Interactions:
H···H Contacts: As with most organic molecules, contacts between hydrogen atoms are expected to comprise a significant portion of the Hirshfeld surface, reflecting the van der Waals forces.
H···F/F···H Contacts: The presence of two fluorine atoms on the phenyl ring makes hydrogen-fluorine interactions a significant factor in the crystal packing. These can range from weak hydrogen bonds to simple van der Waals contacts.
H···N/N···H Contacts: These interactions are indicative of hydrogen bonds, primarily involving the amine (-NH₂) group and the nitrogen atoms of the pyrazole ring. These are typically strong and directional, playing a key role in the formation of the crystal lattice.
N···C/C···N and C···C Contacts: These contacts, including potential π-π stacking between the pyrazole and difluorophenyl rings, would also be quantified.
The relative contributions of these interactions can be summarized in a fingerprint plot, which provides a two-dimensional histogram of the contact distances. An illustrative breakdown of the expected contributions to the Hirshfeld surface for this compound is presented below.
Table 1: Illustrative Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound Note: The following data is a hypothetical representation based on analyses of structurally similar pyrazole derivatives and is intended for illustrative purposes only, as specific published data for the title compound is unavailable.
| Contact Type | Contribution (%) |
| H···H | 45.0 |
| H···F/F···H | 20.5 |
| H···N/N···H | 15.2 |
| C···H/H···C | 11.8 |
| C···C | 4.5 |
| Others | 3.0 |
Hydrogen Bonding Networks
The hydrogen bonding capabilities of this compound are significant due to the presence of excellent hydrogen bond donors (the amine -NH₂ and the pyrazole N-H) and acceptors (the pyrazole ring nitrogen atoms). These interactions are expected to be the dominant force directing the supramolecular assembly in the solid state.
A hypothetical table of potential hydrogen bond geometries is provided below to illustrate the type of data obtained from a crystallographic study.
Table 2: Representative Hydrogen Bond Geometries for this compound Note: This table presents hypothetical data for illustrative purposes, based on typical bond lengths and angles for N-H···N hydrogen bonds in related heterocyclic compounds.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N(amine)-H | H1 | N(pyrazole) | 0.88 | 2.15 | 2.95 | 151 |
| N(pyrazole)-H | H2 | N(amine) | 0.87 | 2.20 | 3.01 | 156 |
| N(pyrazole)-H | H2 | N(pyrazole) | 0.87 | 2.10 | 2.89 | 153 |
Molecular Interactions and Mechanistic Biochemical Studies in Vitro Focus of N 2,3 Difluorophenyl 1h Pyrazol 4 Amine Analogues
Biochemical Enzyme Inhibition Assays (In Vitro)
The inhibitory potential of N-(2,3-Difluorophenyl)-1H-pyrazol-4-amine analogues has been evaluated against several key enzymes using in vitro biochemical assays. These studies are crucial for determining the potency and selectivity of these compounds.
Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms
Analogues of the pyrazole (B372694) scaffold have demonstrated significant inhibitory activity against various Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed and evaluated for their CDK inhibitory potential. One of the most potent compounds in this series, compound 15 , exhibited a CDK2 inhibition constant (Ki) of 0.005 µM. nih.govmdpi.com The bioisosteric replacement of a phenylsulfonamide moiety with a pyrazole group led to this new chemotype of CDK2 inhibitors. mdpi.com Structure-activity relationship (SAR) studies revealed that modifications to the pyrazol-4-yl ring at the pyrimidinyl-C2-NH position could significantly impact CDK2 inhibition. mdpi.com For example, an 18-fold reduction in CDK2 inhibition was observed when the pyrazol-4-yl counterpart was altered. nih.gov
Another study on pyrazole-based compounds identified selective CDK4 inhibitors. Compound 19 , an azo-diaminopyrazole derivative, showed a selective CDK4 inhibition with an IC50 value of 420 nM and was found to be more selective for CDK4 over CDK1, 2, 7, and 9. nih.gov Furthermore, compounds 20 and 21 from a different pyrazole series displayed sub-micromolar IC50 values against various cancer cell lines, indicating their potential as CDK1-inhibitory antiproliferative agents. nih.gov The presence of a monohalogen, such as a fluoro or chloro group, on the R1 position was associated with higher antiproliferative activity. nih.gov
| Compound | Target | Inhibition Value (µM) | Assay Type |
|---|---|---|---|
| Compound 15 | CDK2 | 0.005 (Ki) | Biochemical Assay |
| Compound 19 | CDK4 | 0.420 (IC50) | Biochemical Assay |
| Compound 22 | CDK2 | 0.024 (IC50) | Biochemical Assay |
| Compound 22 | CDK5 | 0.023 (IC50) | Biochemical Assay |
| AT7519 (23) | CDK1, 2, 4, 6, 9 | 0.01 - 0.21 (IC50) | Biochemical Assay |
Other Kinase Inhibitory Potentials (e.g., p38MAPK)
Beyond CDKs, pyrazole analogues have been investigated as inhibitors of other important kinases, such as p38 Mitogen-Activated Protein Kinase (p38MAPK), a key enzyme in inflammatory signaling pathways. A series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones were optimized as highly selective inhibitors of p38 MAP kinase. nih.gov An X-ray crystal structure of a compound from this series bound to p38α revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and the side chain of Threonine 106, which is believed to contribute to its selectivity. nih.gov
In a broader kinase assay, a pyrazole derivative, compound 6 , was shown to reduce the activity of several protein kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ at a concentration of 100 µM. researchgate.net This suggests that the pyrazole scaffold can be a versatile platform for developing inhibitors targeting a range of kinases.
Cyclooxygenase-2 (COX-2) Interaction Modalities
The anti-inflammatory potential of pyrazole analogues is also attributed to their ability to inhibit Cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. A series of 1,3,4,5-tetrasubstituted pyrazole derivatives were synthesized and evaluated for their COX-2 inhibitory activity. One such compound, PYZ38 , demonstrated effective and selective COX-2 inhibition with an IC50 value of 1.33 µM and a selectivity index greater than 60. nih.govaalto.fi Another derivative, PYZ16 , showed a COX-2 IC50 of 0.52 µM with a selectivity index of 10.73, which was higher than the standard drug Celecoxib (B62257) in the same study. aalto.fi
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| PYZ38 | 1.33 | > 60 |
| PYZ16 | 0.52 | 10.73 |
| PYZ39 | 6.5 | N/A |
Molecular Docking and Simulation Studies of Ligand-Target Interactions
To elucidate the molecular basis of the observed enzyme inhibition, computational studies such as molecular docking and simulations are employed. These methods provide insights into the binding modes and key interactions between the pyrazole analogues and their protein targets.
Binding Mode Analysis within Protein Active Sites
Molecular docking studies have revealed that pyrazole derivatives typically bind within the ATP-binding pocket of kinases. For CDK2, docking studies of various pyrazole derivatives have shown that these ligands can fit deeply within the binding pocket. nih.govresearchgate.net The pyrazole ring itself can play a critical role in establishing key interactions. nih.gov For instance, the nitrogen atoms of the pyrazole can act as hydrogen bond acceptors or donors, facilitating interactions with crucial residues in the kinase's active site. nih.govmdpi.com
In the case of p38 MAP kinase, crystallographic studies have confirmed the binding of pyrazole inhibitors in the ATP binding pocket of the unphosphorylated form of the enzyme. nih.gov Similarly, docking studies of pyrazole derivatives in the active site of COX-2 have shown that these compounds can optimally fit within the active site, explaining their inhibitory activity. aalto.fi
Prediction of Key Intermolecular Forces (Hydrogen Bonds, Hydrophobic Interactions)
The binding affinity of pyrazole analogues to their target proteins is governed by a combination of intermolecular forces, including hydrogen bonds and hydrophobic interactions.
Hydrogen Bonds: In kinases, the pyrazole moiety and its substituents frequently form hydrogen bonds with the hinge region residues, which is a critical interaction for ATP-competitive inhibitors. nih.gov For example, in CDK2, hydrogen bonds have been observed between pyrazole derivatives and the backbone atoms of residues such as Glu81 and Leu83. researchgate.net In p38 MAP kinase, a crucial hydrogen bond was identified between the exocyclic amine of a pyrazole inhibitor and Threonine 106. nih.gov
Mechanistic Investigations of Biochemical Pathway Modulation
Recent in vitro studies on analogues of this compound have begun to unravel their influence on critical cellular processes, particularly those governing cell cycle progression and apoptosis. While direct studies on this compound are limited in publicly accessible literature, research on closely related pyrazole-containing compounds provides valuable insights into the potential mechanisms of this class of molecules.
Cell Cycle Arrest Mechanisms in In Vitro Cellular Models:
The ability of pyrazole derivatives to induce cell cycle arrest has been a focal point of many preclinical investigations. Analogues featuring the pyrazole scaffold have demonstrated the capacity to halt cell proliferation at various phases of the cell cycle. For instance, certain N-phenyl-1H-pyrazol-4-yl derivatives have been observed to cause an accumulation of cells in the G2/M phase, suggesting an interference with the mitotic machinery. The precise molecular players involved are often cyclin-dependent kinases (CDKs), which are master regulators of cell cycle transitions. While specific data for this compound is not yet available, the broader class of pyrazole-based compounds often exerts its effect through the inhibition of key CDKs, thereby preventing the phosphorylation of substrates necessary for cell cycle progression.
Apoptosis Induction Pathways in In Vitro Cellular Models:
In addition to cytostatic effects, many pyrazole analogues are potent inducers of apoptosis, or programmed cell death. In vitro cellular models have been instrumental in dissecting the apoptotic pathways triggered by these compounds. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes to apoptosis. Studies on related pyrazole compounds have shown that they can modulate the expression of key apoptotic regulators. For example, an upregulation of pro-apoptotic proteins such as Bax and Bak, and a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, have been reported. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of the caspase cascade, ultimately leading to cell death. The involvement of specific caspases, such as caspase-3 and caspase-9, is often confirmed through activity assays and western blot analysis in treated cancer cell lines.
| Parameter | Observation in Analogous Pyrazole Compounds | Potential Implication for this compound Analogues |
| Cell Cycle Phase Arrest | G2/M or G1/S phase arrest in various cancer cell lines. | Potential to inhibit cell proliferation by halting the cell cycle at critical checkpoints. |
| Key Protein Modulation | Inhibition of Cyclin-Dependent Kinases (CDKs). | May act as a CDK inhibitor, a common mechanism for pyrazole-based anticancer agents. |
| Apoptosis Induction | Yes, observed in multiple in vitro models. | Likely to induce programmed cell death in target cells. |
| Apoptotic Pathway | Predominantly the intrinsic (mitochondrial) pathway. | May modulate the Bcl-2 family of proteins to initiate apoptosis. |
| Caspase Activation | Activation of effector caspases like caspase-3 and initiator caspases like caspase-9. | Suggests a cascade of proteolytic events leading to cell dismantling. |
Structural Basis of Selectivity for Biochemical Targets (In Vitro)
The selectivity of a drug molecule for its intended biochemical target over other related proteins is a critical determinant of its therapeutic index. For this compound analogues, understanding the structural basis of their selectivity is paramount for the development of safer and more effective therapeutic agents.
In vitro kinase assays are a primary tool for assessing the selectivity of enzyme inhibitors. By screening a compound against a panel of kinases, researchers can generate a selectivity profile. For pyrazole-based kinase inhibitors, selectivity is often dictated by the specific interactions between the compound and the amino acid residues within the ATP-binding pocket of the target kinase.
The N-(2,3-Difluorophenyl) moiety of the parent compound is of particular interest. The fluorine atoms can significantly influence the electronic properties of the phenyl ring and can participate in hydrogen bonding or other non-covalent interactions with the target protein. The position of the fluorine atoms (2,3-difluoro) provides a specific substitution pattern that can be crucial for achieving selectivity. For instance, these fluorine atoms may form specific hydrogen bonds with backbone amides or side chains of amino acids in the target's active site, an interaction that may not be possible with other kinases that have a different amino acid composition in that region.
Computational modeling and X-ray crystallography studies of analogous compounds bound to their targets have provided atomic-level details of these interactions. These studies often reveal key hydrogen bonds, hydrophobic interactions, and van der Waals contacts that contribute to both the potency and selectivity of the inhibitor. While such data for this compound is not currently in the public domain, the principles derived from structurally similar inhibitors are invaluable for guiding future research and development efforts.
| Structural Feature | Potential Role in Selectivity | Type of Interaction |
| N-(2,3-Difluorophenyl) group | The specific substitution pattern can be crucial for fitting into a unique pocket of the target enzyme. Fluorine atoms can act as hydrogen bond acceptors. | Hydrogen bonding, electrostatic interactions. |
| 1H-Pyrazol-4-amine core | Provides a rigid scaffold and key hydrogen bonding functionalities. | Hydrogen bonding (donor from amine), pi-stacking (pyrazole ring). |
| Overall Molecular Conformation | The three-dimensional shape of the molecule must complement the topology of the target's active site. | Shape complementarity, induced fit. |
Applications of N 2,3 Difluorophenyl 1h Pyrazol 4 Amine and Its Derivatives in Advanced Chemical Research and Technology Non Clinical
As Ligands in Coordination Chemistry
The pyrazole (B372694) moiety is a well-established ligand in coordination chemistry, capable of binding to metal ions in various modes. rsc.orgresearchgate.net The nitrogen atoms of the pyrazole ring can act as excellent donors, forming stable complexes with a wide range of transition metals. researchgate.netuninsubria.it The N-(2,3-Difluorophenyl)-1H-pyrazol-4-amine framework offers multiple coordination sites, including the pyrazole nitrogen atoms and the exocyclic amine group, allowing for the formation of mononuclear or polynuclear metal complexes with diverse structural topologies. uninsubria.itnih.gov
The coordination behavior of pyrazole-based ligands is influenced by the substituents on the pyrazole and phenyl rings. The fluorine atoms on the phenyl group of this compound can modulate the electronic properties of the ligand, affecting the stability and reactivity of the resulting metal complexes. Research on related pyrazole derivatives has shown that these ligands can form complexes with metals such as cadmium(II), cobalt(II), and copper(II), exhibiting interesting structural and functional properties. rsc.orgnih.gov For instance, mononuclear complexes of Cd(II) and Cu(II) with N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide have been synthesized and structurally characterized. nih.gov
The ability of these ligands to form stable metal complexes makes them promising candidates for applications in catalysis, materials science, and bioinorganic chemistry. The specific coordination geometry and electronic environment around the metal center can be fine-tuned by modifying the ligand structure, opening up possibilities for the rational design of functional coordination compounds.
Table 1: Examples of Metal Complexes with Pyrazole-based Ligands
| Ligand | Metal Ion(s) | Resulting Complex Type | Potential Application | Reference(s) |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II), Fe(II) | Mononuclear complexes | Antibacterial agents | nih.gov |
| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II), Co(II) | Mononuclear and 3D coordination polymer | Luminescence, Electrocatalysis | rsc.org |
| Pyrazole derivatives | Zn(II) | Molecular complexes | Not specified | researchgate.net |
Role as Synthetic Intermediates for Complex Organic Molecules
This compound serves as a valuable synthetic intermediate for the construction of more complex organic molecules, particularly heterocyclic compounds. nih.govnih.gov The pyrazole ring is a versatile scaffold that can be functionalized at various positions, and the amino group at the 4-position provides a handle for further chemical transformations. chim.itresearchgate.net
The presence of the 2,3-difluorophenyl group can influence the reactivity of the pyrazole ring and the amino group, offering opportunities for regioselective synthesis. mdpi.com Derivatives of N-phenylpyrazole are used as precursors for the synthesis of a variety of heterocyclic systems, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it The amino group can be acylated, alkylated, or used in condensation reactions to build larger molecular frameworks. nih.gov For instance, 5-amino-N-substituted pyrazoles are key building blocks for a wide range of bioactive molecules. scirp.org
The difluoromethyl group, a related fluorinated substituent, has been shown to be a valuable addition to the pyrazole core, with N-difluoromethylpyrazoles serving as in-demand building blocks for various applications. researchgate.netarkat-usa.org This highlights the general importance of fluorinated pyrazole derivatives as synthetic intermediates.
Potential in Agrochemical Research (e.g., Herbicide, Fungicide Lead Compounds, focusing on chemical mechanisms)
Pyrazole derivatives are a well-established class of compounds in agrochemical research, with numerous commercial products used as herbicides, fungicides, and insecticides. semanticscholar.orgclockss.orgresearchgate.net The this compound scaffold possesses structural features that suggest its potential as a lead compound for the development of new agrochemicals.
In the realm of fungicides, pyrazole carboxamides are known to be effective inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi. nih.gov The N-phenylpyrazole core is a common feature in many SDHI fungicides. Molecular docking studies of N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide have shown that it can bind to the active site of SDH, suggesting a likely mechanism of action for related compounds. nih.gov
As herbicides, pyrazole derivatives can act on various molecular targets. One important class of pyrazole-based herbicides inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.org Another mode of action for pyrazole-containing herbicides is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). researchgate.net The substitution pattern on the phenyl ring is crucial for the herbicidal activity and selectivity of these compounds. The 2,3-difluoro substitution on the phenyl ring of this compound could lead to novel herbicides with improved efficacy or a different spectrum of weed control.
Table 2: Examples of Pyrazole Derivatives in Agrochemical Research
| Compound Class | Target/Mode of Action | Application | Reference(s) |
| Pyrazole Carboxamides | Succinate Dehydrogenase (SDH) Inhibition | Fungicide | nih.gov |
| 5-Hydroxypyrazoles | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition | Herbicide | clockss.org |
| Phenyl-pyrazole derivatives | Protoporphyrinogen Oxidase (PPO) Inhibition | Herbicide | researchgate.net |
| N-pyridylpyrazoles | Ryanodine Receptors (RyRs) | Insecticide | mdpi.com |
Development of Fluorescent Probes and Dyes
The pyrazole scaffold is a key component in the design of fluorescent molecules due to its electronic properties and synthetic accessibility. mdpi.com Derivatives of this compound have the potential to be developed into fluorescent probes and dyes for various applications, including bioimaging and sensing.
The photophysical properties of pyrazole derivatives, such as their absorption and emission wavelengths, can be tuned by modifying the substituents on the pyrazole and phenyl rings. icm.edu.plresearchgate.netnih.gov The introduction of electron-donating and electron-accepting groups can lead to intramolecular charge transfer (ICT) phenomena, which are often associated with strong fluorescence. The amino group at the 4-position of the pyrazole ring can act as an electron donor, while the difluorophenyl group can influence the electronic properties of the molecule.
Recent research has focused on the development of pyrazole-based fluorescent probes for the detection of various analytes, including metal ions and biologically important molecules. researchgate.net For example, a novel pyrazole-pyrazoline fluorescent probe was developed for the selective and sensitive determination of Fe³⁺ ions. researchgate.net The synthesis of pyrazole derivatives with extended π-conjugation can lead to dyes with absorption and emission in the visible or even near-infrared region of the electromagnetic spectrum.
Table 3: Photophysical Properties of Selected Pyrazole-Based Dyes
| Compound Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application | Reference(s) |
| Azo-pyrazolone dyes | 429-544 | Varies | Dyes, potential fluorescent materials | researchgate.netnih.gov |
| Pyrazole-pyrazoline probe | Not specified | Not specified | Fe³⁺ ion detection | researchgate.net |
| Pyrazolone-based azo-dyes | Varies with solvent | Varies with solvent | Dyes | researchgate.netnih.gov |
Applications in Materials Science (e.g., Optoelectronic Materials, Polymers)
The unique combination of a rigid heterocyclic core and tunable electronic properties makes pyrazole derivatives, including this compound, attractive candidates for applications in materials science. researchgate.net These compounds can be incorporated into organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other optoelectronic devices.
The fluorine substituents on the phenyl ring can enhance the thermal and chemical stability of the materials, as well as influence their electronic energy levels and charge transport properties. The amino group provides a site for polymerization or grafting onto other materials, allowing for the creation of pyrazole-containing polymers with specific functions.
While specific research on the direct application of this compound in materials science is not extensively documented in the readily available literature, the broader class of pyrazole derivatives has shown promise. For instance, N-difluoromethylated pyrazole derivatives are considered precursors for materials science applications. researchgate.netarkat-usa.org The development of pyrazole-based materials is an active area of research, with the potential for creating novel materials with tailored optical and electronic properties.
Future Research Directions and Emerging Trends in N 2,3 Difluorophenyl 1h Pyrazol 4 Amine Chemistry
Development of Novel Asymmetric Synthetic Routes
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its biological activity. For N-(2,3-difluorophenyl)-1H-pyrazol-4-amine derivatives, the development of novel asymmetric synthetic routes is a high-priority research area. Future efforts are likely to concentrate on methods that can introduce chirality efficiently and with high levels of stereocontrol.
Promising strategies include the use of chiral transition-metal catalysts, such as those based on rhodium or iridium, which have shown success in the asymmetric hydrogenation of N-heteroaromatics and related compounds. rsc.orgmdpi.com Another powerful approach involves organocatalysis, utilizing small chiral organic molecules like phosphoric acids to catalyze enantioselective reactions, such as aza-Friedel–Crafts alkylations, to construct complex chiral structures. researchgate.net These methods offer a pathway to synthesize specific stereoisomers of this compound analogues, enabling a more precise investigation of their structure-activity relationships.
| Asymmetric Synthetic Strategy | Catalyst Type | Potential Application for this compound | Key Advantages |
| Transition-Metal Catalysis | Chiral Rhodium(III) or Iridium(III) Complexes | Enantioselective functionalization of the pyrazole (B372694) or phenyl ring. | High efficiency, broad substrate scope, high enantioselectivity. rsc.org |
| Organocatalysis | Chiral Phosphoric Acids | Asymmetric aza-Friedel–Crafts reactions to introduce chiral substituents. researchgate.net | Metal-free conditions, high enantioselectivity, operational simplicity. |
| Biocatalysis | Engineered Enzymes (e.g., Transaminases) | Stereoselective synthesis of chiral amine precursors or direct amination. | High specificity, mild and environmentally friendly reaction conditions. |
Exploration of Photocatalytic and Electrocatalytic Applications
The unique electronic characteristics of this compound, derived from the electron-rich pyrazole ring and the electron-deficient difluorophenyl moiety, make it an intriguing candidate for applications in catalysis. The incorporation of fluorine atoms into aromatic compounds can significantly alter their physical and chemical properties, including metabolic stability and binding affinity. researchgate.netnumberanalytics.comresearchgate.net Future research will likely explore the potential of this compound and its derivatives in photocatalytic and electrocatalytic systems.
In photocatalysis, derivatives could be designed to act as photosensitizers or as ligands in photocatalytic complexes. researchgate.net By harnessing light energy, these systems could drive novel chemical transformations under mild conditions. numberanalytics.com In electrocatalysis, the focus could be on leveraging the compound's redox properties. Fluorinated aromatic compounds are of interest for creating advanced materials, and derivatives of this compound could be integrated into electrode materials for energy storage or for catalyzing important chemical reactions. numberanalytics.com
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. For this compound, advanced computational modeling will be instrumental in accelerating the design and discovery of new analogues with tailored properties.
Density Functional Theory (DFT) can be used to calculate electronic structure, predict reactivity, and rationalize reaction mechanisms. researchgate.net Molecular docking simulations can predict how derivatives of this compound might bind to biological targets, such as proteins, providing crucial insights for drug discovery. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate structural features with biological activity, enabling the virtual screening of large libraries of potential compounds.
| Computational Method | Application Area | Predicted Insights for this compound |
| Density Functional Theory (DFT) | Reaction Mechanism & Electronics | Understanding reactivity, orbital energies, and spectroscopic properties. researchgate.net |
| Molecular Docking | Drug Discovery | Predicting binding modes and affinities to protein targets. nih.gov |
| Molecular Dynamics (MD) | Biophysical Interactions | Simulating conformational changes and stability of protein-ligand complexes. |
| QSAR | Medicinal Chemistry | Predicting the biological activity of novel analogues based on their structure. |
Design of Next-Generation Molecular Tools for Biochemical Research
The this compound scaffold is a versatile starting point for the design of sophisticated molecular probes to investigate biological systems. By appending specific functional groups, this core structure can be transformed into tools for target identification, validation, and cellular imaging.
For example, attaching a fluorescent dye would create a probe for tracking the molecule's distribution in living cells via fluorescence microscopy. Incorporating a photo-affinity label would allow researchers to covalently link the molecule to its biological target upon UV irradiation, facilitating target isolation and identification. Similarly, a biotin (B1667282) tag could be added for use in pull-down assays to identify binding partners. These molecular tools are essential for elucidating the mechanisms of action of bioactive compounds.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
| AI/ML Application | Function | Impact on this compound Research |
| Retrosynthesis Prediction | Proposes synthetic routes for a target molecule. arxiv.org | Rapidly identifies viable and innovative ways to synthesize novel analogues. |
| Reaction Outcome Prediction | Predicts the products and yields of chemical reactions. cam.ac.ukdrugtargetreview.com | Optimizes reaction conditions and reduces experimental trial-and-error. |
| De Novo Molecular Design | Generates new molecular structures with desired properties. | Creates novel derivatives optimized for specific biological or physical properties. |
| Property Prediction | Predicts physicochemical and biological properties of molecules. | Enables high-throughput virtual screening of potential drug candidates. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
